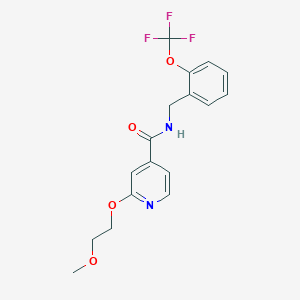
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized in 2010 by researchers at Takeda Pharmaceutical Company Limited. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.
Mécanisme D'action
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide can block the activation and proliferation of B-cells, which are involved in the pathogenesis of various diseases. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been shown to have several biochemical and physiological effects, including inhibiting B-cell proliferation, inducing apoptosis (programmed cell death), and reducing inflammation. In animal models, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been shown to reduce tumor growth and improve survival rates. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has also been shown to have an immunomodulatory effect, which may be beneficial in treating autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition. 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide is also orally bioavailable, making it easy to administer to animals in preclinical studies. However, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has some limitations, including its relatively short half-life and potential off-target effects on other kinases. These limitations should be considered when designing experiments using 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide.
Orientations Futures
There are several future directions for research on 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide, including evaluating its efficacy in combination with other drugs, investigating its potential in treating autoimmune disorders, and exploring its role in regulating the immune response to viral infections. Additionally, further studies are needed to understand the long-term safety and efficacy of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide in humans. Overall, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide represents a promising therapeutic agent with potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide involves several steps, including the reaction of 2-nitrobenzaldehyde with 2-(2-methoxyethoxy)ethanol to form 2-(2-methoxyethoxy)benzaldehyde. This intermediate is then reacted with 2-(trifluoromethoxy)benzylamine to form the final product, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide. The synthesis of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been optimized to improve its yield and purity, making it a reliable compound for scientific research.
Applications De Recherche Scientifique
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide in patients with lymphoma and other hematological malignancies.
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c1-24-8-9-25-15-10-12(6-7-21-15)16(23)22-11-13-4-2-3-5-14(13)26-17(18,19)20/h2-7,10H,8-9,11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXBYAHKPMNRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


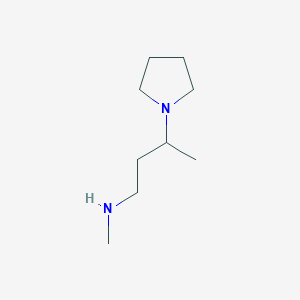
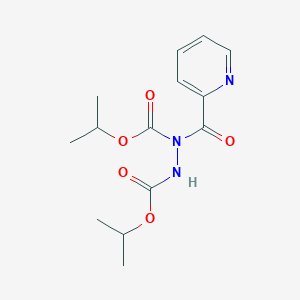
![N4-(benzo[d][1,3]dioxol-5-yl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2910245.png)
![N-phenyl-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2910247.png)
![3,6-dichloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]pyridine-2-carboxamide](/img/structure/B2910248.png)
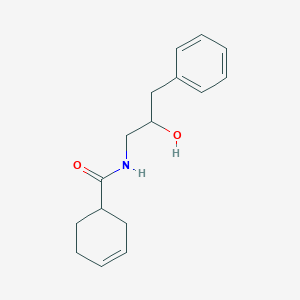
![1,1-Dibenzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2910252.png)

![1-(2,4-Cyclopentadienyl)-4-[1-(3,3-dimethylbutyl)vinyl]benzene](/img/structure/B2910256.png)

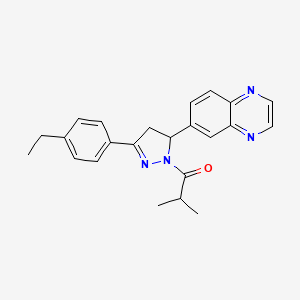
![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2910262.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2910264.png)